2-(4-Aminophenyl)benzo[d]oxazol-5-amine
Overview
Description
2-(4-Aminophenyl)benzo[d]oxazol-5-amine is an organic compound with the molecular formula C13H11N3O. It is characterized by the presence of both amino and benzo[d]oxazole groups, which contribute to its unique chemical properties. This compound is known for its off-white to tan solid appearance and is sensitive to air .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)benzo[d]oxazol-5-amine typically involves the condensation of 4-nitroaniline with 2-aminophenol under specific conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the benzo[d]oxazole ring. The final step involves the reduction of the nitro group to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The intermediate and final products are typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminophenyl)benzo[d]oxazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups under strong oxidizing conditions.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Electrophilic reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-(4-Aminophenyl)benzo[d]oxazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and light-sensitive materials.
Mechanism of Action
The mechanism of action of 2-(4-Aminophenyl)benzo[d]oxazol-5-amine involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. The benzo[d]oxazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Aminophenyl)benzo[d]oxazol-5-amine
- 2-(4-Aminophenyl)benzo[d]oxazol-6-amine
- 2-(4-Aminophenyl)benzo[d]oxazol-5-nitro
Uniqueness
2-(4-Aminophenyl)benzo[d]oxazol-5-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the amino groups and the benzo[d]oxazole ring contribute to its distinct properties compared to other similar compounds .
Properties
IUPAC Name |
2-(4-aminophenyl)-1,3-benzoxazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c14-9-3-1-8(2-4-9)13-16-11-7-10(15)5-6-12(11)17-13/h1-7H,14-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGYJGHIMRFYSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346724 | |
Record name | 2-(4-Amino-phenyl)-benzooxazol-5-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10346724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>33.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49644044 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
13676-47-6 | |
Record name | 2-(4-Amino-phenyl)-benzooxazol-5-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10346724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-Aminophenyl)benzoxazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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